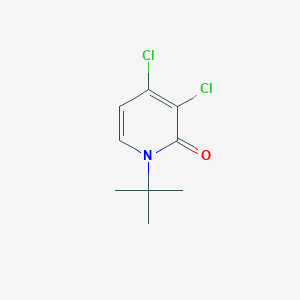
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is a chemical compound that features a pyridine ring substituted with tert-butyl and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the dichloro groups can participate in various chemical interactions. These structural features enable the compound to modulate biological pathways and exert its effects .
類似化合物との比較
1-(tert-Butyl)-3,4-dichlorobenzene: Similar in structure but lacks the pyridine ring.
1-(tert-Butyl)-3,4-dichloropyridine: Similar but without the ketone group.
Uniqueness: 1-(tert-Butyl)-3,4-dichloropyridin-2(1H)-one is unique due to the presence of both the tert-butyl and dichloro groups on a pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
1-tert-butyl-3,4-dichloropyridin-2-one |
InChI |
InChI=1S/C9H11Cl2NO/c1-9(2,3)12-5-4-6(10)7(11)8(12)13/h4-5H,1-3H3 |
InChIキー |
QRWQCCXMBQIZMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CC(=C(C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)

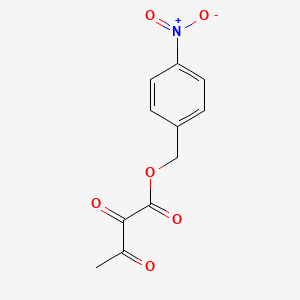
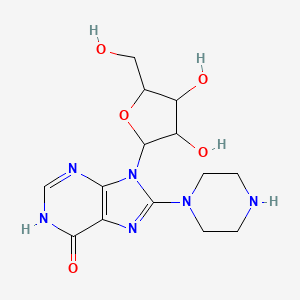
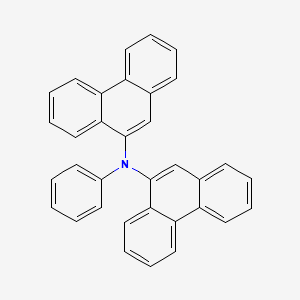
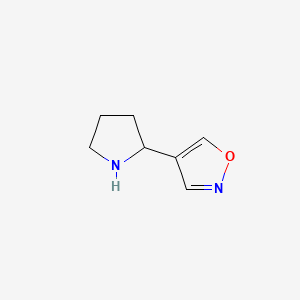
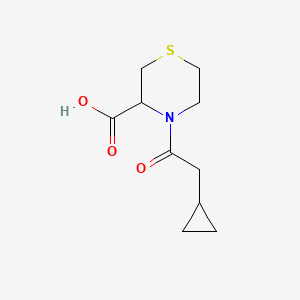
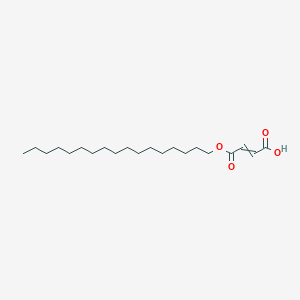

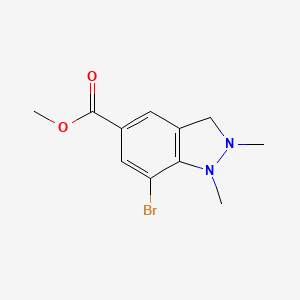
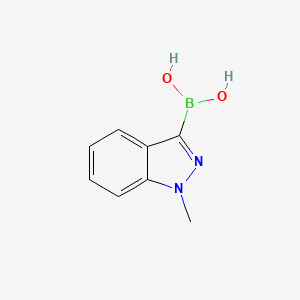
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
